molecular formula C13H21NO4 B2717852 Methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate CAS No. 2343964-17-8

Methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate

Cat. No. B2717852
CAS RN: 2343964-17-8
M. Wt: 255.314
InChI Key: TXYDJOJXXSJPLC-RGOKHQFPSA-N
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Description

“Methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate” is a complex organic compound. It is a derivative of bicyclo[3.1.0]hexanes . Bicyclo[3.1.0]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its bicyclic nature. It possesses an all-carbon quaternary center . The compound is a derivative of bicyclo[3.1.0]hexanes, which are characterized by their unique ring structure .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is facilitated by an organic or an iridium photoredox catalyst and blue LED irradiation .

Future Directions

The synthesis of bicyclo[3.1.0]hexanes and their derivatives, including this compound, is a topic of ongoing research . Future directions may include exploring new synthesis methods, investigating the compound’s potential applications, and studying its physical and chemical properties in more detail.

properties

IUPAC Name

methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-6-9(11(15)17-4)7-5-8(7)10/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYDJOJXXSJPLC-RGOKHQFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2C1C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]([C@H]2[C@@H]1C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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